Potential-Dependent Speciation in Fuel Cells
This study provides direct, quantitative evidence that the type of platinum surface species formed is solely dependent on the applied electrochemical potential. This is a critical differentiator as the formation of platinum hydroxide is reversible, whereas the formation of platinum oxide is linked to irreversible catalyst degradation [1]. Applying potential cycling below 1.0 V vs. RHE resulted in the exclusive formation of platinum hydroxide species on Pt-Co alloy catalysts. However, when the potential cycling was extended up to 1.2 V vs. RHE, higher-valent platinum oxides (PtO and PtO₂) were formed [1]. The study further established a direct correlation where an increase in the concentration of platinum hydroxide, associated with smaller catalyst particle size, led to decreased catalyst durability due to enhanced platinum dissolution [1].
| Evidence Dimension | Potential-dependent surface speciation (qualitative species identification via XPS) |
|---|---|
| Target Compound Data | Only platinum hydroxide (Pt(OH)₂) species are observed. |
| Comparator Or Baseline | Platinum oxides (PtO and PtO₂) are observed in addition to or instead of hydroxide species. |
| Quantified Difference | A binary outcome: Pt(OH)₂ is the sole product under one condition (≤1.0 V), while PtO/PtO₂ appear under another (≥1.2 V). |
| Conditions | Electrochemical potential cycling of Pt-Co alloy catalysts in a fuel cell environment, characterized by soft X-ray photoemission spectroscopy (XPS). |
Why This Matters
This evidence directly informs procurement for fuel cell applications by demonstrating that operating voltage windows must be controlled to avoid the formation of degrading PtO species, making catalysts prone to hydroxide formation (or catalysts synthesized from hydroxide precursors) preferable for long-term durability under specific load cycles.
- [1] Aricò, A. S., et al. (2012). Platinum oxidation responsible for degradation of platinum–cobalt alloy cathode catalysts for polymer electrolyte fuel cells. Journal of Power Sources, 215, 233-239. View Source
